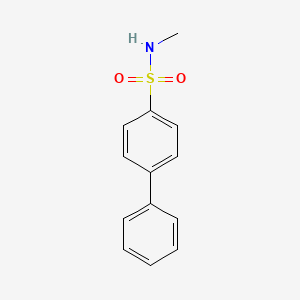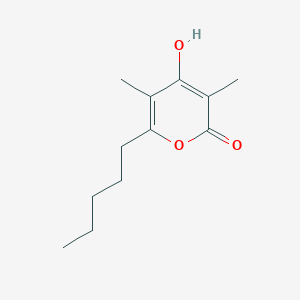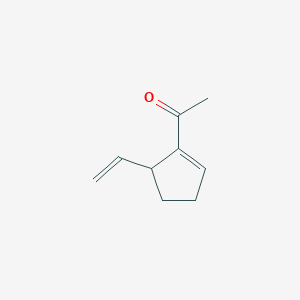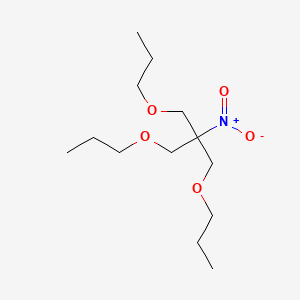
4-Hydroxy-5-isobutyl-2-oxo-2,5-dihydro-1h-pyrrole-3-carboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-5-isobutyl-2-oxo-2,5-dihydro-1h-pyrrole-3-carboxylic acid methyl ester is a heterocyclic compound with a pyrrole ring structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-isobutyl-2-oxo-2,5-dihydro-1h-pyrrole-3-carboxylic acid methyl ester typically involves the cyclization of glycine-derived enamino amides. The reaction conditions often include the use of acid-mediated cyclization to form the pyrrole ring . Another method involves the oxidative cyclization of β-enaminones, which is a well-studied approach for synthesizing pyrrolin-4-ones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up processes would apply, including the use of batch reactors and continuous flow systems to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-5-isobutyl-2-oxo-2,5-dihydro-1h-pyrrole-3-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyrrole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce alkyl or aryl groups .
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-5-isobutyl-2-oxo-2,5-dihydro-1h-pyrrole-3-carboxylic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the synthesis of various bioactive compounds and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-5-isobutyl-2-oxo-2,5-dihydro-1h-pyrrole-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit aldose reductase, an enzyme involved in the polyol pathway, which is implicated in diabetic complications . The compound’s structure allows it to bind to the active site of the enzyme, thereby preventing its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- 1-(Arylmethyl)-2,5-dihydro-4-hydroxy-5-oxo-1H-pyrrole-3-carboxamides
Uniqueness
4-Hydroxy-5-isobutyl-2-oxo-2,5-dihydro-1h-pyrrole-3-carboxylic acid methyl ester is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H15NO4 |
|---|---|
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
methyl 3-hydroxy-2-(2-methylpropyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate |
InChI |
InChI=1S/C10H15NO4/c1-5(2)4-6-8(12)7(9(13)11-6)10(14)15-3/h5-6,12H,4H2,1-3H3,(H,11,13) |
InChI-Schlüssel |
LYCVHPFIPLWLQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1C(=C(C(=O)N1)C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(1H-Benzo[d]imidazol-2-yl)malononitrile](/img/structure/B13941758.png)

![6-Oxotricyclo[3.3.0.0~3,7~]octane-2-carbonyl chloride](/img/structure/B13941762.png)
![3-Carbamoylbicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B13941763.png)




![2-[(5-Chloro-2-methoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13941789.png)



